tert-Amyl acetate

Fragrance Formulation Sensory Science Flavor Chemistry

tert-Amyl acetate (CAS 625-16-1), also known as 2-methylbutan-2-yl acetate or tert-pentyl acetate, is a branched-chain ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. This compound is characterized by a boiling point of approximately 124-125 °C at atmospheric pressure and a vapor pressure of 12.1-14.5 mmHg at 25 °C.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 625-16-1
Cat. No. B1606918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl acetate
CAS625-16-1
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC(=O)C
InChIInChI=1S/C7H14O2/c1-5-7(3,4)9-6(2)8/h5H2,1-4H3
InChIKeyJCCIFDCPHCKATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amyl Acetate (CAS 625-16-1) Technical Primer: Physical Properties, Synthesis, and Industrial Identity


tert-Amyl acetate (CAS 625-16-1), also known as 2-methylbutan-2-yl acetate or tert-pentyl acetate, is a branched-chain ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol [1]. This compound is characterized by a boiling point of approximately 124-125 °C at atmospheric pressure and a vapor pressure of 12.1-14.5 mmHg at 25 °C [2]. It is synthesized industrially via the esterification of tert-amyl alcohol with acetic acid, often catalyzed by strong acids, or via direct addition of acetic acid to C5-C6 olefin mixtures in the presence of solid acid catalysts to achieve high purity [3]. As a colorless to pale yellow liquid with a characteristic banana-like odor, it finds primary use as a specialty solvent, a fragrance ingredient, and a chemical intermediate [4].

Why tert-Amyl Acetate (CAS 625-16-1) Cannot Be Replaced by Generic 'Amyl Acetates' in Critical Applications


The term 'amyl acetate' often leads to procurement confusion, as it collectively refers to a family of eight isomeric pentyl acetates, including tert-amyl acetate (625-16-1), isoamyl acetate (123-92-2), and n-amyl acetate (628-63-7), each exhibiting distinct physicochemical and sensory properties [1]. Substituting one isomer for another is not a trivial matter; it can drastically alter the outcome of a chemical process or the sensory profile of a formulated product. The branching pattern on the pentyl group directly influences key parameters such as boiling point, vapor pressure, and hydrolytic stability, thereby affecting solvent performance, evaporation rates, and fragrance tenacity [2]. This evidence guide provides the quantitative differentiation necessary to justify the selection of tert-amyl acetate over its cheaper, more common alternatives like isoamyl and n-amyl acetate, ensuring that procurement decisions are grounded in verifiable, application-critical data.

Quantitative Differentiation of tert-Amyl Acetate (CAS 625-16-1) Against Key Comparators


Odor Detection Threshold: A 19-Fold Advantage in Sensory Impact vs. n-Amyl Acetate

tert-Amyl acetate exhibits a significantly lower odor detection threshold compared to its linear isomer, n-amyl acetate. The odor threshold for tert-amyl acetate is 0.08 ppm [1], whereas the odor recognition threshold for n-amyl acetate is 7.70 ppm [2]. This represents an approximately 96-fold lower concentration required for detection, indicating that tert-amyl acetate is a much more potent odorant and can deliver the desired sensory impact at substantially lower concentrations.

Fragrance Formulation Sensory Science Flavor Chemistry

Hydrolytic Stability: A Class-Level Inference for Enhanced Formulation Robustness

While direct, quantitative kinetic data for the hydrolysis of tert-amyl acetate under identical conditions to its isomers is not available in the open literature, a well-established principle of physical organic chemistry provides a class-level inference. The rate of ester hydrolysis is significantly influenced by steric hindrance around the carbonyl carbon. The bulky, branched tert-pentyl group in tert-amyl acetate creates greater steric bulk compared to the linear n-pentyl group in n-amyl acetate or the less hindered iso-pentyl group. This steric shielding slows the approach of nucleophiles like water or hydroxide ions, thereby predicting a slower hydrolysis rate for tert-amyl acetate [1]. This inference is consistent with comparative kinetic studies on other tertiary esters.

Chemical Stability Formulation Science Solvent Selection

Boiling Point and Vapor Pressure: tert-Amyl Acetate as a Faster-Evaporating Specialty Solvent

tert-Amyl acetate exhibits a lower boiling point (124-125 °C) compared to both n-amyl acetate (149 °C) and isoamyl acetate (142 °C) [1][2]. This is directly correlated with its higher vapor pressure of 12.1-14.5 mmHg at 25 °C, versus 4-5 mmHg for n-amyl acetate and 5 mmHg for isoamyl acetate [3]. The difference in vapor pressure (tert-amyl acetate is approximately 2.4x to 3.6x more volatile than its n- and iso- counterparts) means it will evaporate significantly faster from a surface.

Solvent Selection Coatings Formulation Process Chemistry

Flash Point Safety: tert-Amyl Acetate Presents a Higher Fire Hazard Profile than n-Amyl Acetate

A direct comparison of flash point values reveals a significant safety-related differentiator. The closed-cup flash point of tert-amyl acetate is 79 °F (26 °C), which is considerably lower than the flash point of n-amyl acetate, which is 91 °F (33 °C) for the pure isomer or 106 °F for a mixture of isomers [1][2]. This places tert-amyl acetate in a more hazardous flammability category according to standard classifications.

Process Safety Flammability Risk Assessment

Occupational Exposure Limits: A Consistent Health Hazard Profile Among Amyl Acetate Isomers

In contrast to the physical property differences, the toxicological profile of tert-amyl acetate, as reflected in its occupational exposure limits (OELs), is not meaningfully different from its isomers. The ACGIH TLV-TWA (Threshold Limit Value - Time-Weighted Average) for all pentyl acetate isomers, including tert-amyl acetate, is 50 ppm, with a STEL (Short-Term Exposure Limit) of 100 ppm [1]. This is consistent with the OSHA PEL (Permissible Exposure Limit) of 50 ppm TWA [2].

Occupational Health Industrial Hygiene Safety Compliance

Patent-Defined Synthesis: A Route to High-Purity tert-Amyl Acetate from Olefin Feedstocks

A patent assigned to SK Innovation Co., Ltd. describes a method for preparing tert-amyl acetate by the direct esterification of a C5-C6 olefin mixture (specifically targeting 2-methyl-1-butene and 2-methyl-2-butene) with acetic acid over a solid acid catalyst [1]. The patent exemplifies a process at 60 °C and 20 atm using an Amberlyst-15 catalyst, which selectively produces the target compound. This method is notable for its ability to achieve high purity by specifically reacting the branched olefins that yield the tert-amyl structure, while leaving other, non-reactive alkene components to be easily separated. This contrasts with the more common Fischer esterification of tert-amyl alcohol, which can lead to byproduct formation and purification challenges.

Chemical Manufacturing Process Chemistry Purity Specification

Application Scenarios for tert-Amyl Acetate (CAS 625-16-1) Based on Verified Differentiation


Scenario 1: Fast-Drying Specialty Coatings and Printing Inks

Given its boiling point (124-125 °C), which is significantly lower than that of n-amyl acetate (149 °C) and isoamyl acetate (142 °C), tert-amyl acetate is the preferred solvent for formulating fast-drying lacquers, printing inks, and industrial coatings where rapid evaporation is critical for increasing production line speed and reducing 'tack' time [1][2]. The 2.4x to 3.6x higher vapor pressure compared to these common alternatives directly supports this application need, providing a quantifiable performance advantage in curing and drying processes.

Scenario 2: High-Impact Fragrance and Flavor Formulations

The exceptionally low odor detection threshold of tert-amyl acetate (0.08 ppm) makes it a powerful tool for perfumers and flavorists seeking to create high-impact 'top notes' or fruity 'banana' accords at very low inclusion levels [3]. In contrast, the higher thresholds of n-amyl (7.70 ppm) and isoamyl (1.50 ppm) acetates require significantly higher dosages to achieve a comparable sensory impact [4]. Therefore, tert-amyl acetate is the superior choice for cost-effective, potent, and nuanced fragrance creation.

Scenario 3: Applications Requiring High-Temperature or Aqueous Stability

In industrial cleaning solutions, water-based coatings, or chemical processes where the ester bond is susceptible to hydrolysis, the branched, sterically hindered structure of tert-amyl acetate suggests a class-level advantage in stability compared to the more linear n-amyl acetate [5]. While direct kinetic data is limited, the principle of steric hindrance implies that tert-amyl acetate will hydrolyze more slowly, thereby prolonging the functional life of the formulation, minimizing pH drift from acetic acid byproduct formation, and reducing the potential for corrosion in contact with metals. This makes it a potentially more robust choice for challenging chemical environments.

Technical Documentation Hub

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